gamma - Dodecalactone - d4
CAS No.: 1394230-36-4
Cat. No.: VC0148626
Molecular Formula: C12H18D4O2
Molecular Weight: 202.33
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394230-36-4 |
---|---|
Molecular Formula | C12H18D4O2 |
Molecular Weight | 202.33 |
Introduction
Variant | CAS Registry Number | Deuterium Count | Molecular Weight Difference |
---|---|---|---|
Gamma-Dodecalactone (non-deuterated) | Not specified | 0 | Reference compound |
Gamma-Dodecalactone-d2 | 1082581-85-8 | 2 | +2 amu |
Gamma-Dodecalactone-d4 | 1394230-36-4 | 4 | +4 amu |
Gamma-Dodecalactone-d7 | 1104979-35-2 | 7 | +7 amu |
This table illustrates the family of deuterated variants available for specialized analytical applications, with each variant offering different degrees of deuterium incorporation to suit specific research needs .
Analytical Applications
Mass Spectrometric Analysis
Gamma-Dodecalactone-d4 serves primarily as an internal standard in mass spectrometry-based analytical methods. The incorporation of four deuterium atoms creates a distinctive mass shift while maintaining nearly identical chemical behavior to the non-deuterated compound. This property makes it invaluable for quantitative analysis of gamma-dodecalactone in complex matrices.
In mass spectrometric analysis, the deuterated compound elutes at virtually the same retention time as the non-deuterated analyte but is readily distinguished by its mass-to-charge ratio. This allows for precise quantification even in complex biological or environmental samples where matrix effects might otherwise compromise analytical accuracy.
Chromatographic Behavior
The chromatographic properties of gamma-Dodecalactone-d4 closely mirror those of the parent compound, with minor differences potentially arising from the isotope effect. These subtle differences might include:
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Slightly altered retention times in gas or liquid chromatography
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Minimal differences in peak shape or resolution
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Potentially different ionization efficiency in mass spectrometric detection
These properties must be carefully characterized when developing analytical methods that employ this compound as an internal standard.
Relationship to Parent Compound
Understanding the properties and applications of gamma-Dodecalactone-d4 requires examination of the non-deuterated parent compound, gamma-dodecalactone, which has been more extensively studied.
Natural Occurrence and Biological Activity
Gamma-dodecalactone has been isolated from the culture medium of Antrodia camphorata, a preserved fungal species with diverse health-promoting effects that has been traditionally used in East Asia . Research has demonstrated that the natural gamma-dodecalactone possesses immune-modulating activity, specifically activating human Natural Killer (NK) cells to express the early activation marker CD69 .
Further investigations have shown that gamma-dodecalactone stimulates NK cells to secrete cytotoxic molecules (FasL and granzyme B) and Th1 cytokines (TNF-alpha and INF-gamma), indicating its potential role in immune system regulation .
Metabolic Transformation
A particularly interesting aspect of gamma-dodecalactone's biological activity is its metabolic transformation. Research has shown that gamma-dodecalactone is converted to 4-hydroxydodecanoic acid in the cytoplasm of NK cells in a time-dependent manner . This transformation appears to be crucial for its biological activity, as the resulting 4-hydroxydodecanoic acid activates NK cells more rapidly than the parent compound.
Compound | Time to CD69 mRNA Expression | Notes |
---|---|---|
Gamma-dodecalactone | 50 minutes | Parent compound |
(R,S)-4-hydroxydodecanoic acid | 10 minutes | Metabolite, racemic mixture |
(R)-(+)-4-hydroxydodecanoic acid | Active | Enantiomerically pure metabolite |
(S)-(-)-4-hydroxydodecanoic acid | Inactive | Enantiomerically pure metabolite |
This table highlights the stereospecific nature of the biological activity, as only the (R)-(+)-4-hydroxydodecanoic acid enantiomer demonstrates the ability to activate NK cells . This finding emphasizes the importance of stereochemistry in the biological activities of these compounds and suggests potential applications for enantiomerically pure derivatives in immunomodulatory research.
Spectroscopic Characterization
Nuclear Magnetic Resonance Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy would be a powerful tool for characterizing gamma-Dodecalactone-d4, particularly for confirming the positions of deuteration. In NMR analysis:
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Deuterated positions would show significantly reduced signal intensity in 1H-NMR spectra
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13C-NMR would show characteristic splitting patterns for carbon atoms bonded to deuterium
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2H-NMR (deuterium NMR) could be used to directly observe the deuterium atoms' environment
These spectroscopic properties would be essential for quality control and verification of structure during synthesis and purification.
Comparative Lactone Chemistry
Gamma-Dodecalactone-d4 belongs to a broader family of lactone compounds used in various scientific and commercial applications. Related lactones mentioned in the literature include dihydrocoumarin, gamma-undecalactone, and gamma-nonalactone, which have been subjects of toxicological evaluations in rats .
Understanding the chemical behavior of gamma-Dodecalactone-d4 in the context of other lactones provides valuable insights into its potential applications and limitations. The lactone functional group imparts specific chemical reactivity patterns that influence stability, solubility, and potential for chemical transformations.
Reactivity Patterns
Lactones like gamma-Dodecalactone-d4 exhibit characteristic reactivity patterns that include:
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Susceptibility to hydrolysis under basic or acidic conditions
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Potential for transesterification reactions
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Possibility of ring-opening reactions followed by subsequent transformations
The deuteration at specific positions would minimally affect these general reactivity patterns while providing the isotopic distinction necessary for analytical applications.
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